6-(Pyridin-4-yl)imidazo[2,1-b]thiazole
Overview
Description
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole typically involves the cyclization of 2-bromo-1-(pyridin-4-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions for 12 hours . This reaction yields 3-bromo-6-(pyridin-4-yl)imidazo[2,1-b]thiazole, which can be further modified to obtain various derivatives.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid produces imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then combined with a dehydrating system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
Acivicin: An anticancer drug studied for the treatment of solid tumors.
Uniqueness
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole stands out due to its unique combination of a pyridine ring and an imidazo[2,1-b]thiazole scaffold, which imparts distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFMECAIAFASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327281 | |
Record name | 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96911-75-0 | |
Record name | 6-(4-Pyridinyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96911-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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